molecular formula C25H29FO6 B15182179 6beta-Fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) CAS No. 60864-38-2

6beta-Fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)

Cat. No.: B15182179
CAS No.: 60864-38-2
M. Wt: 444.5 g/mol
InChI Key: BVIBAMAMNUFDPN-BIUBWZLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a fluorinated derivative of prednisone, which enhances its potency and reduces its side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical process starting from cortisone acetate. The key steps involve:

  • Fluorination: Introduction of a fluorine atom at the 6-position using reagents like Selectfluor.

  • Hydroxylation: Addition of hydroxyl groups at the 17 and 21 positions using oxidizing agents such as osmium tetroxide or chromium trioxide.

  • Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: Industrial production involves large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry and automated systems for monitoring and control.

Types of Reactions:

  • Oxidation: Conversion of alcohols to ketones or carboxylic acids.

  • Reduction: Reduction of ketones to secondary alcohols.

  • Substitution: Replacement of hydrogen atoms with fluorine or other substituents.

Common Reagents and Conditions:

  • Oxidation: Osmium tetroxide, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Selectfluor for fluorination and acetic anhydride for acetylation.

Major Products Formed:

  • Fluorinated corticosteroids with enhanced potency.

  • Hydroxylated derivatives with improved solubility and bioavailability.

  • Acetylated esters with increased stability and reduced side effects.

Chemistry:

  • Used as a precursor in the synthesis of other fluorinated corticosteroids.

  • Studied for its chemical stability and reactivity in various conditions.

Biology:

  • Investigated for its effects on inflammatory pathways and immune responses.

  • Used in animal models to study the pharmacokinetics and pharmacodynamics of corticosteroids.

Medicine:

  • Applied in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, asthma, and dermatitis.

  • Evaluated for its efficacy and safety in clinical trials.

Industry:

  • Utilized in the pharmaceutical industry for the production of anti-inflammatory drugs.

  • Employed in research and development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This receptor-ligand complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The molecular targets include cytokines, enzymes, and transcription factors that regulate inflammation and immune cell activity.

Comparison with Similar Compounds

  • Prednisone

  • Dexamethasone

  • Triamcinolone

Uniqueness:

  • Enhanced potency due to fluorination.

  • Reduced side effects compared to non-fluorinated corticosteroids.

  • Improved pharmacokinetic properties.

This compound stands out for its increased efficacy and reduced side effects, making it a valuable addition to the corticosteroid family.

Would you like more information on any specific aspect of this compound?

Properties

CAS No.

60864-38-2

Molecular Formula

C25H29FO6

Molecular Weight

444.5 g/mol

IUPAC Name

[2-[(6R,8S,10R,13S,14S,17R)-17-acetyloxy-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H29FO6/c1-14(27)31-13-22(30)25(32-15(2)28)10-7-19-17-12-21(26)20-11-16(29)5-8-23(20,3)18(17)6-9-24(19,25)4/h5-6,8,11,17,19,21H,7,9-10,12-13H2,1-4H3/t17-,19+,21-,23-,24+,25+/m1/s1

InChI Key

BVIBAMAMNUFDPN-BIUBWZLJSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)F)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.